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Compound of Interest

Compound Name:
3-Bromo-1H-indole-6-carboxylic

acid

Cat. No.: B1283764 Get Quote

An In-depth Technical Guide to 3-Bromo-1H-indole-6-carboxylic acid

This technical guide provides a comprehensive overview of the chemical structure, properties,

and potential applications of 3-Bromo-1H-indole-6-carboxylic acid. The content is tailored for

researchers, scientists, and professionals involved in drug development and medicinal

chemistry, offering detailed data, experimental insights, and visualization of related biological

pathways.

Chemical Identity and Structure
3-Bromo-1H-indole-6-carboxylic acid is a substituted indole derivative. The indole scaffold is

a common motif in biologically active compounds and pharmaceuticals. The presence of a

bromine atom at the 3-position and a carboxylic acid group at the 6-position provides specific

steric and electronic properties that can be exploited in molecular design.

Chemical Structure:

IUPAC Name: 3-bromo-1H-indole-6-carboxylic acid

Molecular Formula: C₉H₆BrNO₂[1][2]

Canonical SMILES: C1=CC2=C(C=C1C(=O)O)NC(=C2)Br

InChI Key: InChI=1S/C9H6BrNO2/c10-7-5-11-8-3-1-2-4(9(12)13)6(8)7/h1-3,5,11H,(H,12,13)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1283764?utm_src=pdf-interest
https://www.benchchem.com/product/b1283764?utm_src=pdf-body
https://www.benchchem.com/product/b1283764?utm_src=pdf-body
https://www.benchchem.com/product/b1283764?utm_src=pdf-body
https://www.benchchem.com/product/b1283764?utm_src=pdf-body
https://www.chemimpex.com/products/20486
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343983/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Properties
Quantitative data for 3-Bromo-1H-indole-6-carboxylic acid is not extensively available in the

public literature. However, data for closely related isomers are presented below for comparative

purposes.

Table 1: General and Physicochemical Properties

Property Value Source

CAS Number 219508-19-7

Molecular Weight 240.06 g/mol [1]

Appearance

White or light yellow powder

(Isomer: 6-Bromo-1H-indole-3-

carboxylic acid)

[1]

Melting Point

238-240 °C (decomposes)

(Isomer: 5-Bromo-1H-indole-3-

carboxylic acid)

[3]

Boiling Point
240 °C (lit.) (Isomer: 5-Bromo-

1H-indole-3-carboxylic acid)
[3]

Density
1.838 g/cm³ (Isomer: 5-Bromo-

1H-indole-3-carboxylic acid)
[3]

pKa

3.68 ± 0.30 (Predicted)

(Isomer: 5-Bromo-1H-indole-3-

carboxylic acid)

[3]

Spectroscopic Data
Detailed spectroscopic data for 3-Bromo-1H-indole-6-carboxylic acid is not readily available.

The following table provides representative data from related bromo-indole derivatives to give

an expected range of spectral characteristics.

Table 2: Representative Spectroscopic Data of Related Bromo-Indole Derivatives
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Data Type Compound
Key Signals and
Observations

Source

¹H NMR

1-(6-bromo-1H-indol-

3-yl)propan-1-one

(400 MHz,

CD₃COCD₃)

δ 8.24 (d, J = 8.5 Hz,

1H, H-4); 8.23 (s, 1H,

H-7); 7.69 (s, 1H, H-

2); 7.33 (dd, J = 1.8

and 8.5 Hz, 1H, H-5)

[4]

¹³C NMR

1-(6-bromo-1H-indol-

3-yl)propan-1-one

(100 MHz,

CD₃COCD₃)

δ 195.5 (C=O); 137.8

(C-8); 133.8 (C-2);

125.0 (C-5); 124.7 (C-

9); 123.8 (C-4); 116.9

(C-3); 115.8 (C-7);

114.7 (C-6)

[4]

Mass Spec. (EI-MS)
1-(6-bromo-1H-indol-

3-yl)propan-1-one

m/z (%): 252 (4) M⁺,

251 (20), 224 (94),

222 (100), 194 (12),

143 (15), 115 (24)

[4]

Mass Spec.

Fragmentation

General Carboxylic

Acids

Prominent peaks from

the loss of •OH (M-17)

and •COOH (M-45)

are characteristic.

[5]

Synthesis and Reactivity
While a specific, documented synthesis for 3-Bromo-1H-indole-6-carboxylic acid was not

found in the provided search results, a general synthetic strategy can be proposed based on

established indole chemistry. A plausible route would involve the bromination of a suitable 1H-

indole-6-carboxylic acid precursor.

A regioselective synthesis for a related compound, 6-bromo-5-methoxy-1H-indole-3-carboxylic

acid, has been developed, highlighting that control of substitution patterns on the indole ring is

a key challenge.[6] The carboxylic acid moiety allows for standard derivatization, such as

esterification or amidation, to produce a library of compounds for biological screening.
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Applications in Drug Development
Indole derivatives are crucial building blocks in synthesizing pharmaceuticals.[7] Bromo-

substituted indole carboxylic acids, in particular, serve as key intermediates in the development

of therapeutic agents.

Anticancer Agents: A related isomer, 5-Bromo-1H-indole-3-carboxylic acid, is used as an

intermediate for synthesizing inhibitors of vascular endothelial growth factor receptor 2

(VEGFR-2) tyrosine kinase.[3] These inhibitors disrupt angiogenesis, a critical process in

tumor growth and metastasis.[3]

Neurological Disorders: 6-Bromo-1H-indole-3-carboxylic acid is a key intermediate in

synthesizing pharmaceuticals targeting neurological disorders.[1]

Antimicrobial Agents: Indole-based compounds, including bromo-substituted derivatives,

have been investigated for their antimicrobial properties and their ability to potentiate existing

antibiotics.[8]

Biological Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
The diagram below illustrates the VEGFR-2 signaling pathway, a key target in anti-angiogenic

cancer therapy. Inhibitors derived from bromo-indole-carboxylic acid precursors can block the

ATP-binding site of the tyrosine kinase domain, thereby inhibiting downstream signaling.

Caption: VEGFR-2 signaling pathway and inhibition by an indole-based drug.

General Experimental Workflow: Synthesis and
Characterization
The following diagram outlines a typical workflow for the synthesis and characterization of a

novel indole derivative for drug discovery purposes.
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Synthesis & Purification

Structure Elucidation & Analysis

Biological Evaluation

Indole Precursor
(e.g., 1H-indole-6-carboxylic acid)

Reaction
(e.g., Bromination, Amidation)

Work-up & Extraction

Purification
(Chromatography, Recrystallization)

Purified Target Compound

Mass Spectrometry (MS)
(Verify Mass)

NMR Spectroscopy
(¹H, ¹³C)

(Confirm Structure)
Purity Analysis (HPLC) X-ray Crystallography

(If crystalline solid)

In vitro Assays
(e.g., Kinase Inhibition)

Cell-based Assays
(e.g., Cytotoxicity)

Click to download full resolution via product page

Caption: General workflow for synthesis and evaluation of indole derivatives.
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Experimental Protocols
General Protocol for Amide Coupling
This protocol is adapted from the synthesis of indole-3-carboxamido-polyamine conjugates and

is a general method for creating amide derivatives from the carboxylic acid group.[8]

Activation: Dissolve 3-Bromo-1H-indole-6-carboxylic acid (1.0 equiv.), EDC·HCl (1.3

equiv.), and HOBt (1.3 equiv.) in a suitable dry solvent (e.g., CH₂Cl₂ or DMF).

Stirring: Stir the solution at 0 °C for 10-15 minutes under an inert atmosphere (e.g.,

Nitrogen).

Amine Addition: Add the desired primary or secondary amine (1.0 equiv.) to the reaction

mixture, followed by a non-nucleophilic base such as DIPEA (3.0 equiv.).

Reaction: Allow the mixture to warm to room temperature and stir overnight.

Work-up: Quench the reaction with water or saturated aqueous NaHCO₃. Extract the product

with an organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate under reduced pressure. Purify the crude product by silica gel column

chromatography.

Protocol for Single-Crystal X-ray Diffraction
This protocol is based on the crystallographic study of 6-Bromo-1H-indole-3-carboxylic acid

and is used for unambiguous structure determination of crystalline solids.[2][7]

Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent system (e.g.,

methanol). Allow the solvent to evaporate slowly in a dark, vibration-free environment over

several days to grow single crystals suitable for diffraction.[7]

Data Collection: Mount a suitable crystal on a diffractometer (e.g., Rigaku SCXmini).[2]

Collect diffraction data at a controlled temperature (e.g., 293 K) using an appropriate

radiation source (e.g., Mo Kα).[2]
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Data Reduction: Process the collected data, including integration of reflection intensities and

applying corrections for absorption.[2]

Structure Solution and Refinement: Solve the crystal structure using direct methods (e.g.,

SHELXS97) and refine the structural model against the experimental data (e.g., using

SHELXL97).[2] This process yields precise bond lengths, angles, and information on

intermolecular interactions like hydrogen bonding.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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